molecular formula C23H38N10O13S B12583788 Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine CAS No. 583819-49-2

Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine

Cat. No.: B12583788
CAS No.: 583819-49-2
M. Wt: 694.7 g/mol
InChI Key: TZGGPHXYXOKAFS-AVGNSLFASA-N
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Description

Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine is a complex peptide composed of multiple amino acids, including glycine, serine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (Trifluoroacetic acid).

Industrial Production Methods

Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various protecting group strategies and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional properties.

Scientific Research Applications

Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties, including antioxidant activity.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. Additionally, the serine residues may participate in hydrogen bonding and other interactions that stabilize the peptide’s structure.

Comparison with Similar Compounds

Properties

CAS No.

583819-49-2

Molecular Formula

C23H38N10O13S

Molecular Weight

694.7 g/mol

IUPAC Name

2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C23H38N10O13S/c24-1-14(36)31-11(8-34)21(44)28-4-17(39)26-2-15(37)25-3-16(38)27-5-18(40)32-12(9-35)22(45)29-6-19(41)33-13(10-47)23(46)30-7-20(42)43/h11-13,34-35,47H,1-10,24H2,(H,25,37)(H,26,39)(H,27,38)(H,28,44)(H,29,45)(H,30,46)(H,31,36)(H,32,40)(H,33,41)(H,42,43)/t11-,12-,13-/m0/s1

InChI Key

TZGGPHXYXOKAFS-AVGNSLFASA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CN)O

Origin of Product

United States

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